molecular formula C7H16ClNO2 B3151632 (2S,3R)-methyl 2-amino-3-methylpentanoate hydrochloride CAS No. 71776-74-4

(2S,3R)-methyl 2-amino-3-methylpentanoate hydrochloride

Cat. No.: B3151632
CAS No.: 71776-74-4
M. Wt: 181.66 g/mol
InChI Key: GGTBEWGOPAFTTH-IBTYICNHSA-N
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Description

(2S,3R)-methyl 2-amino-3-methylpentanoate hydrochloride: is a chiral amino acid derivative. It is commonly used in the synthesis of peptides and other complex organic molecules. The compound is characterized by its specific stereochemistry, which is crucial for its biological activity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available starting materials such as (S)-2-amino-3-methylpentanoic acid.

    Esterification: The carboxylic acid group is esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.

    Hydrochloride Formation: The amino group is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods:

    Large-Scale Esterification: Industrial production often involves large-scale esterification using continuous flow reactors to ensure consistent product quality.

    Purification: The product is purified using crystallization or chromatography techniques to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically at the amino group, forming oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, replacing the methoxy group with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products:

    Oxidation: Formation of oximes or nitroso derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted esters.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules and peptides.
  • Serves as a chiral auxiliary in asymmetric synthesis.

Biology:

  • Studied for its role in enzyme-substrate interactions due to its specific stereochemistry.
  • Used in the development of enzyme inhibitors.

Medicine:

  • Investigated for potential therapeutic applications in treating metabolic disorders.
  • Used in the synthesis of pharmaceutical intermediates.

Industry:

  • Employed in the production of fine chemicals and specialty materials.
  • Utilized in the development of agrochemicals and biocides.

Mechanism of Action

Molecular Targets and Pathways:

  • The compound interacts with enzymes and receptors due to its specific stereochemistry.
  • It can inhibit or activate enzymes by mimicking natural substrates or binding to active sites.
  • The hydrochloride salt form enhances its solubility and stability, facilitating its biological activity.

Comparison with Similar Compounds

    (2S,3S)-methyl 2-amino-3-methylpentanoate hydrochloride: Differing in stereochemistry, leading to different biological activities.

    (2R,3R)-methyl 2-amino-3-methylpentanoate hydrochloride: Another stereoisomer with distinct properties.

    Ethyl (2S,3R)-2-amino-3-methylpentanoate hydrochloride: Similar structure but with an ethyl ester group instead of a methyl ester.

Uniqueness:

  • The specific (2S,3R) stereochemistry of (2S,3R)-methyl 2-amino-3-methylpentanoate hydrochloride makes it unique in its interactions and applications.
  • Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its free base form.

Properties

IUPAC Name

methyl (2S,3R)-2-amino-3-methylpentanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-4-5(2)6(8)7(9)10-3;/h5-6H,4,8H2,1-3H3;1H/t5-,6+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTBEWGOPAFTTH-IBTYICNHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)[C@@H](C(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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